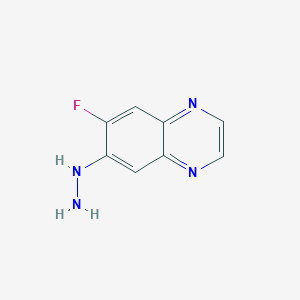

6-Fluoro-7-hydrazinylquinoxaline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7FN4 |

|---|---|

Molecular Weight |

178.17 g/mol |

IUPAC Name |

(7-fluoroquinoxalin-6-yl)hydrazine |

InChI |

InChI=1S/C8H7FN4/c9-5-3-7-8(4-6(5)13-10)12-2-1-11-7/h1-4,13H,10H2 |

InChI Key |

SEXNPRMFYGOVEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=N1)NN)F |

Origin of Product |

United States |

Synthetic Methodologies for 6 Fluoro 7 Hydrazinylquinoxaline and Its Direct Precursors/analogs

Synthesis of Halogenated Quinoxaline (B1680401) Intermediates

The initial phase in the synthesis of 6-fluoro-7-hydrazinylquinoxaline is the preparation of appropriately halogenated quinoxaline intermediates. These intermediates serve as the foundational framework upon which the desired functional groups are installed.

Approaches to 6-Fluoroquinoxaline Derivatives

The introduction of a fluorine atom onto the quinoxaline ring can be achieved through various synthetic strategies. One common approach involves the use of a fluorinated starting material, such as a substituted o-phenylenediamine (B120857). For instance, the synthesis of 6-fluoro-7-nitro-4-hydroxy quinazoline, a related heterocyclic system, has been accomplished starting from 2-amino-4-fluorobenzoic acid. google.com A similar strategy could be envisioned for quinoxalines, where a fluorinated o-phenylenediamine is condensed with a 1,2-dicarbonyl compound.

An alternative route involves the nitration of a fluoro-substituted quinoxalinone. For example, 7-fluoroquinazolin-4(3H)-one has been nitrated to produce 7-fluoro-6-nitroquinazolin-4(3H)-one, which serves as a key intermediate for further functionalization. researchgate.net This nitro group can then be reduced to an amino group, which can be subsequently converted to other functionalities.

Formation of Dihaloquinoxalines as Hydrazinolysis Precursors

Dihaloquinoxalines are crucial precursors for the introduction of the hydrazinyl group via nucleophilic aromatic substitution. The synthesis of these compounds often starts from substituted o-phenylenediamines. For instance, 6,7-dichloroquinoxaline (B20963) can be prepared from 4,5-dichloro-o-phenylenediamine.

A general and improved regioselective synthesis of 6-chloro-1H-quinoxalin-2-one has been described starting from p-chloroaniline. This multi-step process involves condensation, nitration, reduction, cyclization, and oxidation. researchgate.net The resulting quinoxalinone can then be halogenated to provide a dihaloquinoxaline.

The synthesis of 6-chloro-3-oxo-1, 2, 3, 4-tetrahydroquinoxaline-2-carboxylic acid ethyl ester has also been reported through the reduction and cyclization of 2-(2, 4-dinitro-phenylamino)-malonic acid diethyl ester. sapub.org This intermediate can be further manipulated to yield a dihaloquinoxaline.

Introduction of the Hydrazinyl Group

The hydrazinyl moiety is typically introduced onto the quinoxaline core through a nucleophilic aromatic substitution reaction, where a halogen atom on the quinoxaline ring is displaced by hydrazine (B178648).

Direct Hydrazinolysis of Halogenated Quinoxaline Cores

The direct reaction of a halo-substituted quinoxaline with hydrazine hydrate (B1144303) is a common method for introducing the hydrazinyl group. The reactivity of the halogen atom towards nucleophilic substitution is a key factor in this reaction. In a dihaloquinoxaline, the position of substitution will be dictated by the electronic effects of the substituents on the ring. For a 6-fluoro-7-chloroquinoxaline, the chlorine atom is generally more susceptible to nucleophilic attack than the fluorine atom due to the stronger carbon-fluorine bond.

Studies on related heterocyclic systems, such as the reaction of 4-chloroquinazoline (B184009) with hydrazine, have shown that this type of nucleophilic aromatic substitution proceeds to give the corresponding hydrazinyl derivative. nih.gov It is anticipated that a similar reaction would occur with haloquinoxalines.

Optimized Reaction Conditions for Hydrazinyl Quinoxaline Formation (e.g., Temperature, Solvents, Catalysis)

The conditions for hydrazinolysis reactions can be optimized to improve yields and minimize side reactions. Key parameters include temperature, solvent, and the potential use of a catalyst.

Temperature: The reaction temperature can significantly influence the rate of hydrazinolysis. Often, these reactions are carried out at elevated temperatures, sometimes under reflux conditions, to overcome the activation energy of the substitution.

Solvents: A variety of solvents can be employed for hydrazinolysis, with the choice often depending on the solubility of the starting materials and the reaction temperature. Common solvents include alcohols (e.g., ethanol, isopropanol) and polar aprotic solvents (e.g., dimethylformamide, N-methyl-2-pyrrolidone).

Catalysis: While many hydrazinolysis reactions proceed without a catalyst, in some cases, particularly for less reactive substrates, a catalyst may be employed. For the related amination of halo-heterocycles, palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have proven to be highly effective. wikipedia.orgatlanchimpharma.comorganic-chemistry.org These reactions utilize a palladium catalyst and a suitable ligand to facilitate the carbon-nitrogen bond formation. It is conceivable that similar catalytic systems could be adapted for hydrazinolysis. For instance, a reliable palladium-catalyzed amination protocol has been described for the synthesis of N-alkyltacrines and their analogues, which are structurally related to quinoxalines. nih.gov

Advanced Synthetic Techniques Applicable to Quinoxaline Chemistry

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of quinoxaline derivatives, potentially offering advantages in terms of efficiency, yield, and environmental impact.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The synthesis of quinoxaline derivatives has been shown to be amenable to microwave-assisted conditions. These methods often lead to significantly reduced reaction times and can sometimes be performed under solvent-free conditions, offering a greener alternative to conventional heating.

Palladium-Catalyzed Cross-Coupling Reactions: As mentioned previously, palladium-catalyzed reactions are highly valuable for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prime example and represents a significant advancement over traditional nucleophilic aromatic substitution methods, often proceeding under milder conditions and with a broader substrate scope. wikipedia.orgatlanchimpharma.comorganic-chemistry.org

C-H Functionalization: Direct C-H functionalization is an atom-economical approach that avoids the need for pre-functionalized starting materials. Research into the C-H functionalization of quinoxaline rings is an active area, and methods for the direct introduction of various functional groups are being developed. This approach could offer a more direct route to substituted quinoxalines in the future.

Microwave-Assisted Organic Synthesis Strategies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and enabling cleaner reaction profiles, particularly in heterocyclic chemistry. digitellinc.com The synthesis of quinoxaline derivatives is well-suited to this technology.

General microwave-assisted approaches that could be adapted for this compound include:

Condensation Reactions: The classical condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound can be significantly expedited under microwave irradiation, often without the need for a solvent. nih.govresearchgate.net If 4-fluoro-5-hydrazinyl-1,2-phenylenediamine were available, its reaction with glyoxal (B1671930) under microwave conditions would likely be a rapid route to the target compound.

Nucleophilic Aromatic Substitution (SNAr): MAOS is highly effective for SNAr reactions. A potential synthesis for the target compound could involve the reaction of 6-fluoro-7-chloroquinoxaline with hydrazine. Microwave irradiation can dramatically shorten the reaction times required for such substitutions, often from hours to mere minutes, and can be performed in the absence of a metal catalyst. doaj.orgudayton.edu Studies on 2,3-dichloroquinoxaline (B139996) show that microwave heating at 160°C for as little as 5 minutes can achieve high yields in reactions with various nucleophiles. udayton.edu This approach avoids the need for costly and toxic solvents and can lead to higher purity products. udayton.edu

Table 1: Comparison of Conventional vs. Microwave-Assisted Quinoxaline Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Typically hours to days | Often minutes |

| Energy Input | Indirect, slow heating | Direct, rapid heating of polar molecules |

| Solvent Use | Often requires high-boiling solvents | Can often be performed solvent-free |

| Yields | Variable, can be lower | Generally improved yields |

| Catalyst | Often requires metal or acid catalysts | May proceed catalyst-free |

Emerging Catalytic Routes for Quinoxaline Functionalization

Modern catalysis offers sophisticated tools for the functionalization of heterocyclic cores, moving beyond classical methods to more direct and efficient C-H activation and C-N bond-forming strategies.

Catalytic Condensation: While acid catalysis is traditional, heterogeneous catalysts like alumina-supported heteropolyoxometalates have been shown to efficiently catalyze the condensation of o-phenylenediamines and 1,2-diketones at room temperature, offering high yields and catalyst recyclability. nih.gov Ionic liquids have also been employed as recyclable catalysts for this transformation, working effectively in green solvents like water. nih.govcapes.gov.br

Nickel-Catalyzed Synthesis from Nitroanilines: An emerging route involves the direct synthesis of quinoxalines from 2-nitroanilines and vicinal diols using nickel catalysis. acs.org This "borrowing hydrogen" or "acceptorless dehydrogenative coupling" approach is atom-economical. A hypothetical application could involve reacting 4-fluoro-5-nitroaniline with a suitable diol, though this specific reaction has not been reported.

Palladium- and Copper-Catalyzed C-N Cross-Coupling: Buchwald-Hartwig amination and related cross-coupling reactions are powerful methods for forming C-N bonds. A pre-existing 6-fluoro-7-haloquinoxaline (e.g., chloro or bromo) could be coupled with hydrazine or a protected hydrazine equivalent using a palladium or copper catalyst. These methods have become standard for constructing N-aryl linkages in complex molecules.

Direct C-H Amination/Azidation: The direct functionalization of C-H bonds is a frontier in organic synthesis. Methods for the oxidative C-H azidation of N-arylenamines have been developed to synthesize quinoxalines. acs.org While not directly applicable to the benzene (B151609) portion of the quinoxaline ring, these innovative strategies point towards a future where direct C-H amination or hydrazination on the fluoroquinoxaline core might become feasible, circumventing the need for pre-functionalized starting materials.

Analytical Methodologies for Compound Characterization

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques. While specific experimental data for this compound is not publicly available, its expected spectral characteristics can be reliably predicted based on data from closely related, substituted quinoxalines. rsc.orgekb.egnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The C-2 and C-3 protons on the pyrazine (B50134) ring would appear as singlets or an AB quartet, typically in the δ 8.5-9.0 ppm region. The two aromatic protons on the benzene ring (at C-5 and C-8) would likely appear as singlets, with their chemical shifts influenced by the electron-donating hydrazinyl group and the electron-withdrawing fluoro group. The protons of the hydrazinyl group (-NH-NH₂) would appear as broad singlets, and their chemical shifts would be sensitive to solvent and concentration.

¹³C NMR: The carbon spectrum would provide key information. The carbon bearing the fluorine atom (C-6) would exhibit a large one-bond C-F coupling constant (¹JCF), a hallmark of fluorinated aromatics. The chemical shifts of the quinoxaline carbons are well-documented, with C-2 and C-3 typically appearing around δ 143-146 ppm. rsc.org The substituent effects are generally additive, allowing for reasonable prediction of the chemical shifts for C-5 through C-8. rsc.org

¹⁹F NMR: This would show a singlet for the single fluorine atom, with a chemical shift characteristic of an aryl fluoride (B91410).

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be used to confirm the elemental composition. The spectrum would show a prominent molecular ion peak [M+H]⁺ corresponding to the exact mass of C₈H₇FN₄. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, likely involving the loss of N₂H₃ or N₂ from the hydrazinyl group. nih.govchromatographyonline.com

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by sharp N-H stretching vibrations from the hydrazinyl group in the 3200-3400 cm⁻¹ region. The C=N and C=C stretching vibrations of the quinoxaline ring system would appear in the 1500-1650 cm⁻¹ range. ekb.eg A C-F stretching band would be expected in the 1100-1250 cm⁻¹ region.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals for aromatic protons (δ 7.5-9.0 ppm), broad signals for NH₂ and NH protons. |

| ¹³C NMR | Characteristic signals for quinoxaline core, large ¹JCF coupling for C-6. |

| HRMS (ESI+) | Molecular ion peak [M+H]⁺ confirming the formula C₈H₈FN₄⁺. |

| IR (KBr) | N-H stretches (3200-3400 cm⁻¹), C=N/C=C stretches (1500-1650 cm⁻¹), C-F stretch (1100-1250 cm⁻¹). |

Chemical Reactivity and Derivatization Strategies for 6 Fluoro 7 Hydrazinylquinoxaline

Transformations Involving the Hydrazinyl Functionality

The hydrazinyl moiety (-NHNH2) is the primary center of reactivity on the 6-Fluoro-7-hydrazinylquinoxaline molecule, serving as a potent nucleophile. This characteristic allows for its participation in a wide array of chemical reactions, primarily condensation and cyclization, to yield a diverse range of derivatives.

Formation of Hydrazone Derivatives via Condensation Reactions with Carbonyl Compounds

One of the most fundamental reactions of the hydrazinyl group is its condensation with carbonyl compounds. This reaction proceeds via a nucleophilic addition-elimination mechanism, where the terminal nitrogen atom of the hydrazine (B178648) attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable hydrazone derivative with a carbon-nitrogen double bond (C=N-NH-). mdpi.comnih.gov

The reaction of this compound with various aromatic and aliphatic aldehydes leads to the formation of the corresponding N'-alkylidene or N'-arylidene-hydrazinylquinoxaline derivatives. nih.gov The reaction is typically carried out in a suitable solvent like methanol (B129727) or ethanol, often with catalytic amounts of acid to facilitate the dehydration step. mdpi.com The specific aldehyde used can be varied to introduce a wide range of substituents, allowing for the fine-tuning of the molecule's steric and electronic properties.

Table 1: Examples of Hydrazone Synthesis from Aldehydes

| Aldehyde Reactant | Resulting Hydrazone Derivative |

|---|---|

| Benzaldehyde | (E)-6-Fluoro-7-(2-benzylidenehydrazinyl)quinoxaline |

| 4-Chlorobenzaldehyde | (E)-7-(2-(4-chlorobenzylidene)hydrazinyl)-6-fluoroquinoxaline |

Similarly, ketones react with this compound to yield the corresponding hydrazone derivatives. The reactivity of ketones is generally lower than that of aldehydes due to steric hindrance and the electron-donating effect of the two alkyl groups attached to the carbonyl carbon. However, the reaction can be driven to completion, often by using slightly more forcing conditions. For example, condensation with cyclic ketones like cyclohexanone (B45756) proceeds efficiently to give the corresponding spirocyclic-like hydrazone. mdpi.com

Table 2: Example of Hydrazone Synthesis from a Ketone

| Ketone Reactant | Resulting Hydrazone Derivative |

|---|---|

| Cyclohexanone | 6-Fluoro-7-(2-cyclohexylidenehydrazinyl)quinoxaline |

Cyclization Reactions to Construct Fused Heterocyclic Systems

The hydrazinyl group is a key functional handle for the construction of fused heterocyclic rings onto the quinoxaline (B1680401) framework. These intramolecular cyclization reactions lead to the formation of polycyclic aromatic systems, which are of significant interest in medicinal chemistry and materials science.

The synthesis of the fused iau.irnih.govresearchgate.nettriazolo[4,3-a]quinoxaline system is a common and important transformation of hydrazinylquinoxalines. nih.gov This can be achieved through several synthetic strategies.

One prevalent method involves the reaction of the hydrazinylquinoxaline with a one-carbon synthon, which cyclizes to form the triazole ring. For instance, condensation with triethyl orthoformate in the presence of an acid catalyst yields the parent iau.irnih.govresearchgate.nettriazolo[4,3-a]quinoxaline system. nih.gov Using other orthoesters, such as triethyl orthoacetate or triethyl orthopropionate, allows for the introduction of alkyl substituents at the 1-position of the triazole ring. iau.ir

Another powerful approach is the oxidative cyclization of pre-formed hydrazones. urfu.ru A hydrazone, synthesized from the reaction of this compound with an appropriate aldehyde, can undergo intramolecular electrophilic cyclization upon treatment with an oxidizing agent. Reagents like hypervalent iodine(III) have been successfully employed for this transformation under mild, metal-free conditions. urfu.ru This strategy offers a modular approach to a wide variety of substituted triazoloquinoxalines.

Table 3: Synthetic Routes to iau.irnih.govresearchgate.netTriazolo[4,3-a]quinoxalines

| Reagent(s) | Resulting Fused System | Reference |

|---|---|---|

| Triethyl orthoformate, acid | 8-Fluoro- iau.irnih.govresearchgate.nettriazolo[4,3-a]quinoxaline | nih.gov |

The synthesis of tetrazolo[1,5-a]quinoxalines typically involves a different synthetic pathway that does not start directly from a stable hydrazinylquinoxaline precursor. Instead, the reaction often begins with a 2-chloroquinoxaline (B48734) derivative. iau.ir

A common route involves the reaction of a 2,3-dichloroquinoxaline (B139996) with hydrazine, followed by treatment with sodium nitrite. nih.govbeilstein-archives.org This sequence leads to the in situ formation of a 2-azido-3-chloroquinoxaline intermediate. The highly reactive azide (B81097) group then undergoes an intramolecular cyclization by attacking the N1 atom of the quinoxaline ring, displacing the chloride ion and forming the fused tetrazole ring. iau.ir

An alternative method involves the direct reaction of a 2-chloroquinoxaline derivative with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO). iau.irnih.gov The azide ion first displaces the chloride via nucleophilic aromatic substitution, and the resulting 2-azidoquinoxaline (B6189031) intermediate then undergoes the same intramolecular cyclization to yield the tetrazolo[1,5-a]quinoxaline (B8696438) product. While this compound is not the direct starting material, these methods are crucial for accessing the tetrazolo[1,5-a]quinoxaline core structure, a key scaffold in drug discovery. iau.ir

Cyclization to Pyrazolylquinoxalines and other Annulated Systems

The hydrazinyl group in this compound serves as a key functional handle for the construction of fused heterocyclic rings through condensation and cyclization reactions. The reaction of the hydrazinyl moiety with 1,3-dicarbonyl compounds or their equivalents is a classical and efficient method for the synthesis of pyrazole-annulated quinoxalines.

For instance, the condensation of this compound with β-ketoesters or 1,3-diketones under acidic or thermal conditions leads to the formation of pyrazolo[4,3-g]quinoxalines. The reaction proceeds through initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring. The specific reagents and conditions can be tailored to introduce various substituents on the newly formed pyrazole ring, thereby modulating the physicochemical and biological properties of the final molecule.

These annulation strategies are not limited to pyrazole formation and can be extended to other ring systems by choosing appropriate reaction partners. rsc.orgresearchgate.net

Generation of Dihydrolibretexts.orgnih.govmasterorganicchemistry.comtriazino[4,3-a]quinoxalin-2-ones

The synthesis of more complex fused systems, such as dihydro libretexts.orgnih.govmasterorganicchemistry.comtriazino[4,3-a]quinoxalin-2-ones, can be achieved from this compound. These structures are typically formed through the reaction of the hydrazinylquinoxaline with α-keto acids. The reaction likely proceeds via the formation of a hydrazone, followed by an intramolecular cyclization involving the carboxylic acid moiety to form the six-membered triazinone ring. This transformation creates a rigid, polycyclic framework that is of interest in medicinal chemistry. The resulting tricyclic compounds bear structural resemblance to purine (B94841) bases and are investigated for their potential as antiviral or antitumor agents. researchgate.net

Acylation and Sulfonylation Reactions of the Hydrazinyl Moiety

The nucleophilic nature of the hydrazinyl group readily allows for acylation and sulfonylation reactions. Treatment of this compound with acyl chlorides, acid anhydrides, or sulfonyl chlorides in the presence of a suitable base results in the formation of the corresponding N-acyl or N-sulfonyl derivatives. ekb.egresearchgate.net These reactions are typically high-yielding and provide a straightforward method to introduce a wide array of functional groups.

| Reagent Type | Example Reagent | Product Type |

| Acyl Chloride | Benzoyl chloride | N'-Benzoyl-6-fluoro-7-hydrazinylquinoxaline |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | N'-(p-Toluenesulfonyl)-6-fluoro-7-hydrazinylquinoxaline |

| Acid Anhydride | Acetic anhydride | N'-Acetyl-6-fluoro-7-hydrazinylquinoxaline |

Other Nucleophilic Transformations of the Hydrazinyl Group

Beyond cyclization and acylation, the hydrazinyl group can undergo other nucleophilic transformations. A primary example is the condensation reaction with aldehydes and ketones to form the corresponding hydrazones. This reaction is typically carried out under mild acidic or basic conditions and is often reversible. The resulting (6-fluoroquinoxalin-7-yl)hydrazones can be stable final products or can be used as intermediates in further reactions, such as the Wolff-Kishner reduction or other cyclization pathways.

Modifications and Reactions at the Fluoro Substituent

The fluorine atom at the 6-position of the quinoxaline ring, while generally considered a stable substituent, can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly due to the electron-withdrawing nature of the quinoxaline ring system. masterorganicchemistry.com

Exploration of Nucleophilic Aromatic Substitution (SNAr) on Fluoroquinoxalines for Further Functionalization

Nucleophilic aromatic substitution (SNAr) provides a powerful tool for the late-stage functionalization of the this compound core. libretexts.org The electron-deficient nature of the quinoxaline ring system facilitates the attack of nucleophiles at the carbon atom bearing the fluorine substituent. masterorganicchemistry.com Although fluorine is a poor leaving group in SN1 and SN2 reactions, its high electronegativity activates the aromatic ring towards nucleophilic attack, which is the rate-determining step in the SNAr mechanism. masterorganicchemistry.comnih.gov The subsequent loss of the fluoride (B91410) ion is rapid and restores aromaticity. libretexts.org

A variety of nucleophiles can be employed to displace the fluorine atom, including amines, alkoxides, and thiolates. This allows for the introduction of diverse functional groups at the 6-position, leading to a wide range of derivatives. For instance, reaction with various primary or secondary amines can yield 6-aminoquinoxaline (B194958) derivatives, while reaction with sodium methoxide (B1231860) would produce the 6-methoxy analog. These substitutions can significantly alter the electronic properties and biological activity of the molecule. nih.govnih.govosti.gov

| Nucleophile | Reagent Example | Product (Substituent at C6) |

| Amine | Piperidine | Piperidinyl |

| Alkoxide | Sodium Methoxide | Methoxy |

| Thiolate | Sodium Thiophenolate | Phenylthio |

Multicomponent Reaction Approaches Utilizing this compound as a Synthon

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. nih.gov this compound is a potentially valuable synthon for MCRs due to its distinct reactive sites.

For example, the hydrazinyl group can react with an aldehyde and an isocyanide in a Ugi-type reaction, potentially leading to complex peptide-like structures appended to the quinoxaline core. Alternatively, the hydrazinyl moiety could participate in condensation reactions with a carbonyl compound and another nucleophile in a one-pot process to construct elaborate heterocyclic systems fused to or substituted on the quinoxaline ring. The development of such MCRs would provide rapid access to libraries of structurally diverse quinoxaline derivatives for screening purposes.

Structure Activity Relationship Sar and Mechanistic Investigations of 6 Fluoro 7 Hydrazinylquinoxaline Derivatives

Impact of Fluoro and Hydrazinyl Substituents on Biological Activities

The presence and position of fluoro and hydrazinyl groups on the quinoxaline (B1680401) ring are critical determinants of the molecule's biological profile. These substituents influence electronic properties, lipophilicity, and the potential for hydrogen bonding, all of which are crucial for ligand-target interactions.

Analysis of Positional Effects of Fluorine on Quinoxaline Core Activity

The introduction of a fluorine atom to the quinoxaline core can significantly enhance the biological activity of the resulting compounds. The position of the fluorine substituent is a critical factor in determining the nature and extent of this enhancement. For instance, in the context of fluoroquinolones, a class of antibacterial agents, a fluorine atom at the C6 position is a common feature that contributes to their broad-spectrum activity. researchgate.net This is often attributed to the high electronegativity of fluorine, which can alter the electronic distribution within the molecule and improve its binding affinity to target enzymes like DNA gyrase and topoisomerase IV. researchgate.net

In a study on 6-fluoroquinazolines, which are structurally related to quinoxalines, the 6-fluoro substituent was found to be important for their dual inhibitory activities against TNF-alpha production and T-cell proliferation. nih.gov While this study is on a different heterocyclic system, it highlights the potential of a fluorine atom at a similar position to impart significant biological effects. The substitution of 6-fluoroquinolines has also been shown to be crucial for their antiplasmodial activity against Plasmodium falciparum. nih.gov

Role of the Hydrazinyl Moiety and its Derivatives in Ligand-Target Interactions

The hydrazinyl (-NHNH2) group is a versatile functional group that can serve as a key pharmacophore or as a synthetic handle for further molecular elaboration. Hydrazinoquinoxalines are important intermediates in the synthesis of various fused heterocyclic systems. nih.govrsc.org The hydrazinyl moiety itself can participate in hydrogen bonding with biological targets, contributing to the binding affinity of the molecule.

Furthermore, the hydrazinyl group can be readily converted into hydrazones, which have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. rsc.orgnih.govnih.gov The formation of hydrazones from hydrazinylquinoxalines introduces a new set of substituents, allowing for the fine-tuning of the molecule's properties. For example, the reaction of hydrazinylquinoxalines with various aldehydes and ketones can lead to a diverse library of hydrazone derivatives with potentially enhanced biological activities. rsc.orgnih.gov

SAR Studies of Fused Heterocyclic Systems Derived from Hydrazinylquinoxalines

The hydrazinyl group in 6-fluoro-7-hydrazinylquinoxaline provides a convenient starting point for the synthesis of various fused heterocyclic systems. These annulated structures often exhibit unique and potent biological activities.

Structure-Activity Profiles ofresearchgate.netnih.govmdpi.comTriazolo[4,3-a]quinoxaline Derivatives

The fusion of a triazole ring to the quinoxaline core to form researchgate.netnih.govmdpi.comtriazolo[4,3-a]quinoxalines has been a fruitful strategy in the development of compounds with diverse biological activities. These derivatives have shown promise as anticonvulsant agents, with some compounds exhibiting significant activity in preclinical models. nih.gov The nature and position of substituents on the triazoloquinoxaline scaffold are critical for their activity. For instance, modifications at the C4 position of the triazoloquinoxaline system have been explored to develop potent BET inhibitors for cancer treatment. researchgate.net

Furthermore, the hybridization of the researchgate.netnih.govmdpi.comtriazolo[4,3-a]quinoxaline scaffold with other pharmacophores, such as 1,3,4-oxadiazole, has led to the discovery of potent antiproliferative agents. nih.gov These hybrid molecules demonstrated superior effectiveness against various cancer cell lines compared to reference compounds. nih.gov Docking studies have suggested that these compounds can act as DNA intercalators, providing a potential mechanism for their anticancer activity. rsc.org

Correlation of Structure with Activity in Tetrazolo[1,5-a]quinoxaline (B8696438) Analogs

Tetrazolo[1,5-a]quinoxalines, another class of fused heterocycles derived from hydrazinoquinoxalines, have also been investigated for their biological potential. These compounds have been reported to possess antibacterial, antifungal, and anticancer activities. nih.gov The synthesis of these analogs can be achieved through the reaction of chloroquinoxalines with sodium azide (B81097), where the azide cyclizes with the quinoxaline nitrogen. iau.ir

The substitution pattern on the tetrazoloquinoxaline ring system plays a crucial role in determining its biological activity. For example, certain 4-amino tetrazolo[1,5-a]quinoxaline derivatives have been synthesized and characterized. iau.ir The conversion of tetrazolo[1,5-a]quinoxalines can also lead to the formation of 1,2,3-triazoloquinoxalines, which have their own distinct biological profiles. nih.gov The reaction of tetrazolo[1,5-a]quinoxaline 5-oxide with carbanions has been shown to produce enaminoketones and enamino esters, further expanding the chemical space of accessible derivatives. rsc.org

Influence of Substituents on Hydrazone Derivatives of Quinoxaline

As mentioned earlier, the hydrazinyl group of this compound can be readily converted to a hydrazone. The substituents introduced through the aldehyde or ketone reactant have a profound impact on the biological activity of the resulting hydrazone derivative. SAR studies on quinoline (B57606) hydrazones, a related class of compounds, have provided insights into the features that govern their antibacterial, antifungal, and antimalarial activities. researchgate.net

For quinoxaline-based hydrazones, various studies have demonstrated their potential as antimicrobial and anti-inflammatory agents. nih.gov The synthesis of novel quinoxaline derivatives containing a hydrazone linkage has also yielded compounds with dual EGFR and COX-2 inhibitory activities, highlighting their potential as anticancer agents. rsc.org The nature of the aromatic or heterocyclic ring attached to the hydrazone moiety, as well as the presence of electron-donating or electron-withdrawing groups, can significantly influence the potency and selectivity of these compounds.

| Compound Class | Key Structural Features | Reported Biological Activities | Reference |

| 6-Fluoroquinolines | Fluorine at C6 position | Antiplasmodial | nih.gov |

| 6-Fluoroquinazolines | Fluorine at C6 position | TNF-alpha and T-cell proliferation inhibition | nih.gov |

| Hydrazone derivatives of quinoxaline | -C=N-NH- linkage with various substituents | Anticancer, antimicrobial, anti-inflammatory, EGFR/COX-2 inhibition | rsc.orgnih.gov |

| researchgate.netnih.govmdpi.comTriazolo[4,3-a]quinoxaline derivatives | Fused triazole ring | Anticonvulsant, anticancer (BET inhibitors, DNA intercalators) | researchgate.netnih.govrsc.org |

| Tetrazolo[1,5-a]quinoxaline analogs | Fused tetrazole ring | Antibacterial, antifungal, anticancer | nih.goviau.ir |

Molecular and Cellular Mechanistic Elucidation (Non-Clinical Focus)

Enzyme Inhibition Kinetics and Putative Binding Site Analysis

While general studies on enzyme inhibition by quinoxaline and fluoroquinolone derivatives exist, specific kinetic data (such as IC₅₀ and Kᵢ values) and binding site analyses for this compound derivatives against Butyrylcholinesterase, Acetylcholinesterase, α-chymotrypsin, Urease, Kidney Urea (B33335) Transporters, and Dihydrofolate Reductase are not documented in the available literature. For instance, while there is research on α-chymotrypsin inhibition by other classes of compounds, nih.govnih.govmdpi.comresearchgate.net and on urease inhibition by various synthetic and natural products, researchgate.netnih.govnih.gov no direct link to the specified fluoro-hydrazinyl-quinoxaline scaffold was found. Similarly, information on the inhibition of kidney urea transporters nih.govnih.gov and dihydrofolate reductase nih.govnih.gov by other molecules does not provide the specific data required for this analysis.

Investigation of Cellular Pathway Modulation

The role of quinoxaline derivatives in inducing apoptosis and causing cell cycle arrest has been noted in some cancer cell lines. researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.comnih.govnih.gov These studies often point to the involvement of key cellular regulators. However, specific investigations into how this compound derivatives might modulate these pathways, or their potential to inhibit efflux pumps nih.govnih.govmdpi.comresearchgate.netresearchgate.net which are involved in multidrug resistance, are not described in the searched scientific literature.

Electrochemical Studies and Their Correlation with Biological Activity

Electrochemical properties and N-oxide reduction have been studied for some quinoxaline derivatives, particularly quinoxaline-1,4-dioxides, to understand their mechanism of action. However, specific electrochemical data and its correlation with the biological activity of this compound are absent from the available research.

Modulation of Inflammatory Cytokines

There is no available information from the conducted searches regarding the effects of this compound derivatives on the modulation of inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β).

Research Applications and Emerging Potentials of 6 Fluoro 7 Hydrazinylquinoxaline Derivatives Non Clinical

Development in Antimicrobial Research

The quest for novel antimicrobial agents is a critical area of research, driven by the increasing prevalence of drug-resistant pathogens. Derivatives of 6-fluoro-7-hydrazinylquinoxaline have emerged as promising candidates in this arena, with studies demonstrating their efficacy against a spectrum of bacteria, fungi, and parasites.

Investigation as Antibacterial Agents

Quinoxaline (B1680401) derivatives have demonstrated significant potential as antibacterial agents. Research has shown that certain 7-aryl-6-fluoro-8-nitroquinolones exhibit potent activity against both Gram-positive and Gram-negative bacteria.

One study highlighted a series of 7-aryl-6-fluoro-8-nitroquinolones that displayed antibacterial activity superior to ciprofloxacin (B1669076) against Bacillus subtilis and Staphylococcus aureus (Gram-positive), and Haemophilus influenzae (Gram-negative). nih.gov Notably, compound 6d , featuring a trisubstituted 7-aryl moiety, was identified as the most active derivative with Minimum Inhibitory Concentration (MIC) values ranging from 0.00007 μg/mL to 0.015 μg/mL. nih.gov

Further research into pyridonecarboxylic acids, which share structural similarities, has also yielded promising results. The synthesis of 1-substituted 6-fluoro-1,4-dihydro-4-oxo-7-(4-pyridyl)-1,8-naphthyridine-3-carboxylic acids revealed that the 1-ethyl, 1-(2-fluoroethyl), and 1-vinyl derivatives had in vitro activities comparable to their 7-(1-piperazinyl) counterparts against Staphylococcus aureus and Escherichia coli. nih.gov However, their activity was less pronounced against Pseudomonas aeruginosa. nih.gov Among these, the 1-cyclopropyl derivative, 7e , was the most active. nih.gov Additionally, studies on 7-chloro-6-fluoro-1-ethyl-1, 4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid and its derivatives have also been conducted to evaluate their antibacterial properties against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

Another class of related compounds, fluoronaphthyridines and quinolones, have been synthesized and tested for their antibacterial activities. Specifically, 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids and their naphthyridine analogs have been prepared. nih.gov Among these, the 7-aminopyrrolidinyl derivative 20b and the 7-diazabicyclo naphthyridine derivative 18b were found to be the most potent compounds in vitro and in vivo. nih.gov

| Compound/Derivative Class | Target Bacteria | Key Findings | Reference |

|---|---|---|---|

| 7-aryl-6-fluoro-8-nitroquinolones (e.g., 6d) | Bacillus subtilis, Staphylococcus aureus, Haemophilus influenzae | Higher activity than ciprofloxacin; MIC values of 6d ranged from 0.00007 to 0.015 µg/mL. | nih.gov |

| 1-substituted 6-fluoro-1,4-dihydro-4-oxo-7-(4-pyridyl)-1,8-naphthyridine-3-carboxylic acids (e.g., 7e) | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | 7e (1-cyclopropyl derivative) was the most active. Activity against S. aureus and E. coli was potent, but less so against P. aeruginosa. | nih.gov |

| 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids and naphthyridine analogs (e.g., 18b, 20b) | Gram-positive and Gram-negative bacteria | 18b and 20b were the most potent in vitro and in vivo. | nih.gov |

Exploration as Antifungal Agents

In the realm of antifungal research, derivatives of this compound have shown promise against various fungal pathogens, including Candida and Aspergillus species.

Studies on 6-hydroxycinnolines, which are structurally related to quinoxalines, have demonstrated more potent antifungal activity against Candida species compared to other cyclohexa-2,5-diene-1,4-dione derivatives. nih.gov This suggests that the 6-hydroxycinnoline scaffold could be a valuable starting point for developing new antifungal agents. nih.gov

Furthermore, the combination of certain fluoroquinolone derivatives with existing antifungal drugs has shown synergistic effects. For instance, some fluoroquinolone compounds were found to enhance the antifungal activity of caspofungin against Aspergillus fumigatus, and this synergistic effect was also observed with other echinocandin-class drugs. researchgate.net Another study highlighted that 6,7,4′-O-triacetylscutellarein, when combined with fluconazole, exhibited strong synergistic antifungal activity against drug-resistant Candida albicans. nih.govresearchgate.net

Research into novel antifungal agents has also identified compounds with potent activity against Aspergillus species. One such compound, T-2307, showed a Minimum Inhibitory Concentration (MIC) ranging from 0.0156 to 1 μg/mL against various Aspergillus species. mdpi.com Another compound, ASP2397, demonstrated excellent fungicidal efficacy against most Aspergillus species, including azole-resistant strains. mdpi.com

Role as Antiparasitic Agents

The antiparasitic potential of quinoxaline derivatives has been explored against protozoan parasites such as Trypanosoma cruzi and Leishmania species, the causative agents of Chagas disease and leishmaniasis, respectively.

A study evaluating a series of ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives revealed significant in vitro activity against T. cruzi trypomastigotes and Leishmania mexicana promastigotes. nih.govresearchgate.net Notably, three of the thirty-three tested compounds exhibited superior anti-T. cruzi activity compared to the reference drugs nifurtimox (B1683997) and beznidazole. nih.govresearchgate.net Two compounds demonstrated better anti-leishmanial activity than amphotericin-B, and two compounds were more effective against both parasites than the reference drugs. nih.govresearchgate.net Specifically, compounds M2 , M7 , M8 , and E5 showed low cytotoxicity to host cells. nih.govresearchgate.net

Further research has identified other classes of compounds with promising antiparasitic activity. Derivatives of dehydroabietic acid have shown potent activity against Leishmania donovani and Trypanosoma cruzi, with several compounds capable of killing intracellular parasites with IC50 values in the low micromolar range. rsc.org Additionally, certain guanidine (B92328) derivatives have demonstrated effectiveness against Leishmania infantum. mdpi.com Nanocrystal formulations of hydroxymethylnitrofurazone have also shown potent in vitro activity against T. cruzi and moderate effects against Leishmania amazonensis. mdpi.com

Advances in Anticancer Research

The development of novel anticancer agents is a major focus of medicinal chemistry, and this compound derivatives have shown considerable promise in this area. These compounds have been investigated for their ability to inhibit cancer cell proliferation and target specific molecular pathways involved in tumor growth and survival.

Studies on Cancer Cell Proliferation Inhibition

Quinoxaline derivatives have been evaluated for their cytotoxic effects against a variety of cancer cell lines. A new series of nih.govresearchgate.netnews-medical.nettriazolo[4,3-a]quinoxalin-4(5H)-one and nih.govresearchgate.netnews-medical.nettriazolo[4,3-a]quinoxaline derivatives were synthesized and tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. nih.gov Compounds 25d , 25e , 25i , and 27e demonstrated the highest activities, with IC50 values ranging from 4.1 to 11.7 µM. nih.gov

Another study focused on bis( nih.govresearchgate.netnews-medical.nettriazolo)[4,3-a:3',4'-c]quinoxaline derivatives, which were also tested against HepG2 and MCF-7 cells. nih.gov Compound 23j emerged as the most potent, with IC50 values of 6.4 µM and 10.3 µM against HepG2 and MCF-7 cells, respectively. nih.gov

Furthermore, 7-chloroquinolinehydrazones have exhibited broad-spectrum cytotoxic activity against a large panel of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov Fluoroquinolone analogs derived from ciprofloxacin hydrazide have also shown remarkable reductions in cell proliferation across most tested cell lines, with some derivatives achieving IC50 values significantly lower than the standard drug Etoposide. news-medical.net

| Derivative Class | Cell Lines | Most Potent Compounds | IC50 Values (µM) | Reference |

|---|---|---|---|---|

| nih.govresearchgate.netnews-medical.nettriazolo[4,3-a]quinoxaline derivatives | MCF-7 | 25d, 25e, 25i, 27e | 4.1 - 11.7 | nih.gov |

| HepG2 | ||||

| bis( nih.govresearchgate.netnews-medical.nettriazolo)[4,3-a:3',4'-c]quinoxaline derivatives | HepG2 | 23j | 6.4 | nih.gov |

| MCF-7 | 10.3 | |||

| Ciprofloxacin/quinoline (B57606) derivatives | SR-leukaemia, UO-31 renal cancer, LOX IMVI melanoma | 65, 66 | Inhibited growth by 33.25-52.62% (leukemia) and 55.49-64.19% (renal) | nih.gov |

| N-acylated and N-sulfonated ciprofloxacin derivatives | MCF-7 breast cancer | 32 | 4.3 | nih.gov |

| Ciprofloxacin derivatives with N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)carboxamide moiety | MCF-7 breast cancer, A549 lung cancer, SKOV-3 ovarian cancer | 39-48 | Stronger activity against MCF-7 than A549 and SKOV-3 | nih.gov |

| Dispiro compounds | A549 (lung cancer), MCF-7 (breast cancer) | 4g | 20±1.0 µg/ml (A549), 21±1.5 µg/ml (MCF-7) | researchgate.net |

Targeting Specific Molecular Pathways

A key mechanism through which many quinoxaline derivatives exert their anticancer effects is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 is a critical regulator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov

Several studies have demonstrated a strong correlation between the cytotoxic activity of quinoxaline derivatives and their ability to inhibit VEGFR-2. For the nih.govresearchgate.netnews-medical.nettriazolo[4,3-a]quinoxaline series, the most potent anti-proliferative compounds also showed promising VEGFR-2 inhibitory activities, with IC50 values ranging from 3.4 to 6.8 nM for compounds 25d , 25e , 25i , and 27e . nih.gov Similarly, for the bis( nih.govresearchgate.netnews-medical.nettriazolo)[4,3-a:3',4'-c]quinoxaline derivatives, a high correlation was found between their VEGFR-2 inhibition and cytotoxicity against MCF-7 and HepG2 cells. nih.gov

Other research has also focused on VEGFR-2 inhibition as a primary target. A series of 3-methylquinoxaline-based derivatives were synthesized and evaluated, with compounds 15b and 17b showing significant antiproliferative effects. researchgate.net Novel nicotinamide–thiadiazol hybrids were also developed as VEGFR-2 inhibitors, with compound 7a exhibiting potent anticancer activity against MDA-MB-231 and MCF-7 breast cancer cell lines and strong VEGFR-2 inhibition. researchgate.netrsc.org

Another molecular target of interest is the Breast Cancer Resistance Protein (BCRP), an ATP-binding cassette (ABC) transporter that can efflux chemotherapeutic drugs from cancer cells, leading to multidrug resistance. While the provided search results focus heavily on VEGFR-2 inhibition, the broader class of quinoline-based compounds has been studied in the context of overcoming drug resistance, a field where targeting efflux pumps like BCRP is crucial. The development of quinoxaline derivatives that can inhibit BCRP could represent a significant advancement in cancer therapy.

| Derivative Class | Most Potent Compounds | VEGFR-2 IC50 | Reference |

|---|---|---|---|

| nih.govresearchgate.netnews-medical.nettriazolo[4,3-a]quinoxaline derivatives | 25d, 25e, 25i, 27e | 3.4 - 6.8 nM | nih.gov |

| Nicotinamide–thiadiazol hybrids | 7a | 0.095 ± 0.05 µM | rsc.org |

| Theobromine-based derivatives | 15 | 0.067 µM | researchgate.net |

| 2,4-dioxothiazolidine derivatives | 22 | 0.079 µM | researchgate.net |

Applications as Enzyme Inhibitors

Cholinesterase Inhibition Studies (BChE, AChE)

There are currently no publicly available scientific studies that have investigated the potential of this compound or its derivatives as inhibitors of butyrylcholinesterase (BChE) or acetylcholinesterase (AChE). These enzymes are significant targets in the research and development of treatments for neurodegenerative diseases. While other heterocyclic compounds have been extensively studied for this purpose, the inhibitory activity of this specific fluoro-and-hydrazinyl-substituted quinoxaline remains to be determined.

Kidney Urea (B33335) Transporter Inhibition (UT-A1, UT-B)

An extensive search of scientific databases has yielded no research on the effects of this compound or its derivatives on the kidney urea transporters UT-A1 and UT-B. These transporters play a crucial role in the urinary concentrating mechanism and are considered potential diuretic targets. The potential for this class of compounds to interact with these transporters is an open area for future research.

Investigations in Anti-inflammatory Research

Specific investigations into the anti-inflammatory properties of this compound are not present in the current body of scientific literature. Although various quinoxaline derivatives have been explored for their anti-inflammatory potential, the specific contribution of the fluoro and hydrazinyl groups at the 6- and 7-positions of the quinoxaline core in this context has not been characterized.

Assessment of Antioxidant Activity

There is no available research that assesses the antioxidant capacity of this compound or its derivatives. The ability of a compound to neutralize free radicals is a key aspect of its potential therapeutic value in a range of conditions associated with oxidative stress. Future studies would be necessary to evaluate whether this particular substitution pattern on the quinoxaline scaffold confers any significant antioxidant properties.

Exploration as Antiviral Agents (e.g., against Herpes Simplex Virus type-1)

While the broader quinoxaline scaffold has been a subject of interest in the development of antiviral agents, there are no specific studies that report on the activity of this compound or its derivatives against Herpes Simplex Virus type-1 (HSV-1). The antiviral spectrum and efficacy of this compound are yet to be investigated.

Research on Antidiabetic and Antihyperlipidemic Effects in Animal Models

Recent non-clinical studies have highlighted the potential of fluorinated quinoxaline derivatives as promising agents for the management of diabetes and hyperlipidemia. While research specifically on this compound is nascent, studies on structurally related fluorinated quinoxaline-hydrazone derivatives provide significant insights into their mechanisms of action and therapeutic potential.

One area of investigation has been the inhibition of key carbohydrate-digesting enzymes. Derivatives of 7-fluoro-11H-indeno[1,2-b]quinoxalin-11-one, which incorporate a hydrazone linkage, have been synthesized and evaluated for their antidiabetic properties. nih.gov These compounds have demonstrated the ability to inhibit α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. nih.gov By inhibiting these enzymes, these derivatives can help to lower postprandial blood glucose levels, a key strategy in managing diabetes mellitus.

In vitro assays have shown that these fluorinated indeno-quinoxaline hydrazone derivatives can be potent inhibitors of both α-glucosidase and α-amylase. For instance, certain derivatives have exhibited significant inhibitory activity against α-glucosidase, an enzyme located in the brush border of the small intestine. nih.gov The inhibition of this enzyme slows down the absorption of glucose from the gut. The hydrazone derivative, 1-(2-(2-(7-fluoro-11H-indeno[1,2-b]quinoxalin-11-ylidene)-hydrazineyl)-4-methyl-thiazol-5-yl)-ethan-1-one, was identified as a particularly active α-glucosidase inhibitor. nih.gov

The following table summarizes the in vitro inhibitory activities of selected fluorinated indeno-quinoxaline derivatives against α-glucosidase and α-amylase.

| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |

| 1-(2-(2-(7-fluoro-11H-indeno[1,2-b]quinoxalin-11-ylidene)-hydrazineyl)-4-methyl-thiazol-5-yl)-ethan-1-one | 0.982 ± 0.04 | Not specified |

| Acarbose (Standard) | 0.316 ± 0.02 | 31.56 ± 1.33 |

IC₅₀ represents the half-maximal inhibitory concentration.

Beyond enzyme inhibition, research into other quinoxaline derivatives has revealed alternative antidiabetic mechanisms. Some quinoxaline compounds have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-4), an enzyme that inactivates incretin (B1656795) hormones, which are crucial for insulin (B600854) secretion. Other studies have explored the effects of quinoxaline derivatives on glucose transporters such as GLUT1 and SGLT2, which are involved in glucose uptake and reabsorption.

In the context of hyperlipidemia, which often coexists with diabetes, certain quinoxaline derivatives have shown potential in modulating lipid profiles. Research on apoptosis signal-regulated kinase 1 (ASK1) inhibitors with a quinoxaline core has indicated beneficial effects on lipid metabolism. In a study involving free fatty acid-induced liver cells, a model for non-alcoholic fatty liver disease (NAFLD), a dibromo-substituted quinoxaline derivative was found to decrease the levels of total cholesterol (T-CHO), low-density lipoprotein (LDL), and triglycerides (TG). This suggests a potential application for quinoxaline derivatives in managing the dyslipidemia associated with metabolic syndromes.

Other Non-Clinical Applications (e.g., Chemosensors for Metal Ion Detection)

While the primary research focus for this compound derivatives and their analogs has been on their potential therapeutic applications, the inherent chemical properties of the quinoxaline-hydrazone scaffold suggest possibilities in other scientific domains. One such area is the development of chemosensors for the detection of metal ions.

Hydrazone derivatives are well-known for their ability to form stable complexes with various metal ions. This coordination can lead to changes in their photophysical properties, such as color (colorimetric sensors) or fluorescence (fluorometric sensors), which can be harnessed for detection purposes. The presence of a fluorine atom in the 6-position of the quinoxaline ring can modulate the electronic properties of the molecule, potentially enhancing the selectivity and sensitivity of the sensor.

However, based on currently available scientific literature, there is a notable lack of specific research on the application of this compound derivatives as chemosensors for metal ion detection. While the broader class of quinoxaline derivatives and other hydrazone-based compounds have been successfully employed as chemosensors for various metal ions, this specific application for the this compound scaffold remains an unexplored area of research. Future studies may explore the potential of these compounds to act as selective and sensitive probes for environmentally or biologically important metal ions.

Future Research Directions and Translational Perspectives Non Clinical

Design and Synthesis of Novel 6-Fluoro-7-hydrazinylquinoxaline Analogs with Enhanced Specificity

The future development of this compound hinges on the strategic design and synthesis of new analogs with superior potency and target specificity. Medicinal chemists can employ established and innovative strategies to modify the core structure. Guided by the principles of structural optimization, research can focus on bioisosteric replacement and functional group modification. nih.govnih.gov For instance, the hydrazine (B178648) moiety, the fluorine atom, and various positions on the quinoxaline (B1680401) ring system are prime candidates for alteration.

The synthesis of these novel analogs can follow multi-stage synthetic pathways. mdpi.com A common approach involves creating a series of intermediates, such as by modifying a precursor like 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline, and then introducing different functional groups to generate a library of related compounds. researchgate.net This allows for a systematic exploration of the structure-activity relationship (SAR), where the biological activity of each new analog is tested and correlated with its specific chemical modifications. nih.gov For example, chiral 7-(methyl-diazabicyclo[2.2.1]heptan-2-yl)-substituted naphthyridines have been synthesized to improve antibacterial activity while mitigating side effects observed with parent compounds. nih.gov This methodical approach, which has been successfully applied to other nitrogen-containing heterocyclic compounds like fluoroquinolones and pyrido[1,2-c]pyrimidines, would be essential for refining the properties of this compound. nih.govmdpi.com

Integration of Advanced Computational Techniques for Rational Drug Design

To accelerate the drug discovery process and reduce the reliance on costly and time-consuming empirical screening, advanced computational techniques are indispensable. ijprs.com The integration of these methods provides a rational framework for designing this compound analogs.

Molecular docking, for example, can predict how different analogs will bind to a specific biological target, such as a kinase or enzyme active site. nih.govnih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to be active. Virtual screening can be used to computationally search large libraries of virtual compounds to identify those with desirable structural properties for interacting with a target. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can build mathematical models that correlate the chemical structure of the analogs with their biological activity, enabling the prediction of the potency of yet-unsynthesized compounds. nih.govresearchgate.net These in silico tools, often used in synergy, provide deep insights at an atomistic level, guiding the design of molecules with optimized binding affinity and selectivity, ultimately enhancing the efficiency of the entire drug design process. nih.govnih.gov

Table 1: Key Computational Techniques in Rational Drug Design

| Computational Technique | Application in Drug Design | Reference |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a molecule to a target protein. | nih.govnih.gov |

| Virtual Screening (VS) | Searches large compound libraries to identify molecules with high potential for biological activity. | nih.gov |

| de novo Design | Creates novel molecular structures from scratch with desired pharmacological properties. | nih.gov |

| QSAR | Correlates the chemical structure of compounds with their biological activity to predict potency. | nih.govresearchgate.net |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules to understand the physical basis of their function. | nih.gov |

Exploration of Polypharmacology and Multi-Targeted Approaches

Complex diseases often involve multiple biological pathways. Polypharmacology, the concept of a single drug acting on multiple targets, is an emerging paradigm in drug discovery to address this complexity. The quinoxaline scaffold is known to be a "privileged structure," meaning it can serve as a basis for ligands that bind to a diverse range of biological targets. researchgate.net

Future research should explore the potential of this compound derivatives to act as multi-targeted agents. This involves screening the compounds against a wide panel of receptors and enzymes to identify any off-target activities that could be therapeutically beneficial. For instance, a compound designed as a kinase inhibitor might also show affinity for other receptors, such as serotonin (B10506) or dopamine (B1211576) receptors. mdpi.com A study on certain pyrido[1,2-c]pyrimidine (B1258497) derivatives revealed that compounds designed for the serotonin transporter also showed high affinity for D2, 5-HT2A, and 5-HT7 receptors. mdpi.com Identifying and optimizing such multi-target profiles could lead to the development of novel therapeutics with unique mechanisms of action and potentially enhanced efficacy for complex diseases.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To fully understand the biological effects and mechanism of action of novel this compound analogs, robust preclinical models are essential.

In Vitro Models: A crucial first step involves testing the compounds on various cancer cell lines to determine their cytotoxic or anti-proliferative effects. nih.gov For example, liver cancer cell lines like HepG-2 and HuH-7 can be used to evaluate initial efficacy. nih.gov Further mechanistic studies can involve cell-based assays to investigate the compound's effect on specific cellular processes, such as cell cycle progression and apoptosis (programmed cell death). nih.gov

In Vivo Models: Promising candidates from in vitro testing can then be advanced to in vivo studies using animal models, most commonly mice. Syngeneic mouse tumor models, where mice are implanted with tumors from the same genetic background (e.g., MC38 colorectal tumors in C57BL/6 mice or 4T1 breast cancer in BALB/c mice), are valuable for studying how the compounds interact with a functioning immune system. nih.gov These models allow researchers to assess the antitumor activity of the compounds and to collect tumors and spleens for detailed analysis of the immune response. nih.gov

Potential for Combination Research in Pre-Clinical Settings

Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, particularly in oncology. researchgate.net This approach can enhance therapeutic efficacy, overcome drug resistance, and allow for the use of lower doses to reduce toxicity. researchgate.netmdpi.com

Future preclinical research should investigate the potential of this compound and its analogs in combination with other therapeutic agents. mdpi.com For example, its efficacy could be tested alongside standard-of-care chemotherapies or with targeted immunotherapies. nih.govnih.gov Computational models can help predict and prioritize effective drug combinations before they are tested experimentally. researchgate.net Preclinical studies have demonstrated the synergistic effects of combining agents like the natural polyphenol curcumin (B1669340) with doxorubicin (B1662922) in breast cancer cell lines, or lurbinectedin (B608698) with irinotecan (B1672180) in pancreatic cancer models. mdpi.commdpi.com Similar studies could reveal synergistic interactions for this compound derivatives, providing a strong rationale for their further development as part of a combination treatment strategy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.